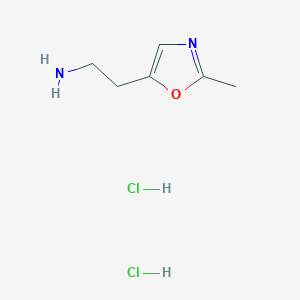![molecular formula C19H35N3O6 B2822751 8-[Bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]octanoic acid CAS No. 1902130-44-2](/img/structure/B2822751.png)
8-[Bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]octanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Molecular Complex Studies and Chemical Investigations
- A study by Thirunarayanan et al. (2017) focused on the hydrogen bonded molecular complex bis(1–hydroxy–2–methylpropan–2–aminium)selenate, highlighting the role of intermolecular proton transfer and hydrogen bonding in determining supramolecular arrangements. This research, involving quantum chemical studies, can provide insights into the structural and vibrational analysis of complex organic molecules, which may be relevant to understanding similar compounds (Thirunarayanan et al., 2017).
Synthetic Chemistry and Compound Applications
- Sutherland and Vederas (2002) explored the radical decomposition of diacyloxyiodobenzenes leading to new analogues of diaminopimelic acid. This work underscores the utility of selective chemical reactions in synthesizing derivatives of amino acids, potentially applicable to the synthesis or modification of complex organic compounds like the one (Sutherland & Vederas, 2002).
Metal Complexes and Biological Evaluation
- Research by Elmas et al. (2020) on the synthesis and biological evaluation of certain spirocyclotetraphosphazene derivatives offers insights into the molecular engineering of compounds for specific biological activities. Although the focus is on phosphazene derivatives, the methodologies and evaluation techniques might be relevant to the research and development of other complex organic molecules (Elmas et al., 2020).
Organic Sensitizers for Solar Cell Applications
- Hagberg et al. (2008) described the engineering of organic sensitizers for dye-sensitized solar cells, highlighting the molecular-level design for enhanced performance. Such research into organic materials for energy applications could offer parallels in designing and applying complex molecules for specific technological uses (Hagberg et al., 2008).
Conducting Polymers and Material Science
- Pron et al. (1993) investigated the protonation of polyemeraldine base by diesters of phosphoric acid, aiming to develop processable conducting polymers. This study demonstrates the intersection of organic chemistry and material science, potentially relevant to applications of complex organic acids in creating functional materials (Pron et al., 1993).
Propiedades
IUPAC Name |
8-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]octanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N3O6/c1-18(2,3)27-16(25)21-15(22-17(26)28-19(4,5)6)20-13-11-9-7-8-10-12-14(23)24/h7-13H2,1-6H3,(H,23,24)(H2,20,21,22,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFMMICKMRRKPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NCCCCCCCC(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2822670.png)


![N-methyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2822674.png)
![3-Methylidene-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidine](/img/structure/B2822676.png)




![5-[(4-Fluorophenyl)methoxy]-2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2822685.png)
![ethyl (2Z)-2-[2-[(4-chlorobenzoyl)amino]-1,3-thiazol-4-yl]-2-methoxyiminoacetate](/img/structure/B2822688.png)
